molecular formula C26H23ClN2O3S B2430370 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone CAS No. 850933-00-5

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No. B2430370
CAS RN: 850933-00-5
M. Wt: 478.99
InChI Key: HLBQEKDBBGDGPM-UHFFFAOYSA-N
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Description

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone is a useful research compound. Its molecular formula is C26H23ClN2O3S and its molecular weight is 478.99. The purity is usually 95%.
BenchChem offers high-quality 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthetic Approaches

    Research has developed novel synthetic pathways to create complex quinoline and indole derivatives, highlighting methodologies that yield high specificity and efficiency. For instance, the catalyzed synthesis of quinolines showcases the versatility and potential of these compounds in organic synthesis, offering a foundation for further modification and application in various chemical contexts (R. Venkatesham et al., 2012).

  • Characterization and Structural Analysis

    Detailed structural characterization of compounds within this chemical family, through techniques like NMR, IR spectroscopy, and elemental analysis, provides crucial insights into their molecular configurations and potential reactivity patterns. Such analyses are pivotal for understanding the inherent chemical properties that might be leveraged in further applications (Wen‐Hua Sun et al., 2007).

Potential Applications

  • Catalysis and Reactivity

    The catalytic behavior of metal complexes containing quinoline and indole derivatives has been explored, particularly in the context of ethylene reactivity. These studies indicate potential applications in polymer science and materials engineering, where such catalysts could be used to influence polymerization processes and create materials with novel properties (Wen‐Hua Sun et al., 2007).

  • Medicinal Chemistry Applications

    Some derivatives within this chemical family have shown promising biological activities, including antiproliferative effects. This suggests potential for the development of new therapeutic agents, particularly in the realm of cancer research, where such compounds might act through mechanisms like DNA intercalation or enzyme inhibition (L. D. Via et al., 2008).

  • Material Science and Engineering

    The structural and electronic properties of these compounds, particularly when complexed with metals or incorporated into larger molecular frameworks, offer intriguing possibilities for the development of new materials. These materials might find applications in electronics, photonics, or as components of catalytic systems, driven by the unique electronic properties imparted by the quinoline and indole frameworks.

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3S/c27-21-13-11-19(12-14-21)16-28-17-25(22-8-2-4-10-24(22)28)33(31,32)18-26(30)29-15-5-7-20-6-1-3-9-23(20)29/h1-4,6,8-14,17H,5,7,15-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBQEKDBBGDGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.